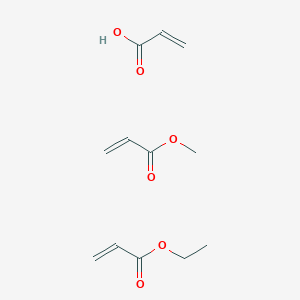

Ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid

Description

Ethyl prop-2-enoate: , methyl prop-2-enoate , and prop-2-enoic acid are organic compounds belonging to the acrylate family. These compounds are esters and acids derived from acrylic acid, characterized by the presence of a vinyl group directly attached to a carbonyl carbon.

Properties

CAS No. |

28261-93-0 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3-4(5)6-2;1-2-3(4)5/h3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |

InChI Key |

QNMCEMBOYBPUAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.COC(=O)C=C.C=CC(=O)O |

Related CAS |

28261-93-0 |

Origin of Product |

United States |

Preparation Methods

Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrially, it can also be prepared from acetylene, carbon monoxide, and ethanol via the Reppe reaction .

Methyl prop-2-enoate: is produced by the esterification of acrylic acid with methanol under acid catalysis, using sulfuric acid, p-toluenesulfonic acid, or acidic ion exchangers . Another method involves the debromination of methyl 2,3-dibromopropanoate with zinc . Industrial production also includes the vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol .

Prop-2-enoic acid: is produced by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, followed by further oxidation to acrylic acid .

Chemical Reactions Analysis

Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is used in the production of polymers, resins, plastics, and rubber . Common reagents include hydroquinone, phenothiazine, and hydroquinone ethyl ether as polymerization inhibitors . Major products formed include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .

Methyl prop-2-enoate: also undergoes polymerization and addition reactions. It is used in the production of acrylate fibers, synthetic carpets, and various pharmaceutical intermediates . Common reagents include hydroquinone as a polymerization inhibitor . Major products include poly(methyl acrylate) and other acrylate polymers .

Prop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. It is used in the production of superabsorbent polymers, adhesives, and coatings . Common reagents include sulfuric acid and ion exchange resins for esterification . Major products include polyacrylic acid and various acrylate esters .

Scientific Research Applications

Ethyl prop-2-enoate: is used in the production of polymers, resins, and plastics. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Methyl prop-2-enoate: is used in the production of acrylate fibers and synthetic carpets. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Prop-2-enoic acid: is used in the production of superabsorbent polymers, adhesives, and coatings. It is also used in the synthesis of various acrylate esters . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Mechanism of Action

The mechanism of action of ethyl prop-2-enoate involves its polymerization to form long-chain polymers. The vinyl group in the molecule undergoes free radical polymerization, leading to the formation of poly(ethyl acrylate) . This process is initiated by free radicals generated from initiators like benzoyl peroxide .

Methyl prop-2-enoate: also undergoes free radical polymerization to form poly(methyl acrylate) . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .

Prop-2-enoic acid: undergoes polymerization to form polyacrylic acid . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .

Comparison with Similar Compounds

Similar Compounds

- Butyl acrylate

- 2-Ethylhexyl acrylate

- Methacrylic acid

- Crotonic acid

These compounds share similar chemical properties and undergo similar reactions, but each has unique applications in various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.